N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide
Description
Properties
CAS No. |
64011-97-8 |
|---|---|
Molecular Formula |
C22H42N2O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
1-N,2-N-bis(2,4,4-trimethylpentan-2-yl)cyclobutane-1,2-dicarboxamide |
InChI |
InChI=1S/C22H42N2O2/c1-19(2,3)13-21(7,8)23-17(25)15-11-12-16(15)18(26)24-22(9,10)14-20(4,5)6/h15-16H,11-14H2,1-10H3,(H,23,25)(H,24,26) |
InChI Key |
CQNLUWBCRTYCEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1CCC1C(=O)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide
The synthesis of this compound typically involves the amidation reaction between cyclobutane-1,1-dicarboxylic acid derivatives and 1,1,3,3-tetramethylbutylamine or its equivalents. The key steps and variations in preparation methods are detailed below.
Starting Materials
Cyclobutane-1,1-dicarboxylic acid or its derivatives : This compound serves as the acid component. It can be obtained commercially or synthesized via oxidation of cyclobutane derivatives. The acid has the molecular formula C6H8O4 and a density of approximately 1.986 g/cm³ with a boiling point around 249.2ºC at 760 mmHg.
1,1,3,3-Tetramethylbutylamine : This bulky amine provides steric hindrance to the amide bond, improving stability. It is typically synthesized via alkylation routes involving appropriate alkyl halides and amines.
Amidation Reaction
The core synthetic route is the condensation of cyclobutane-1,1-dicarboxylic acid (or its acid chloride derivative) with 1,1,3,3-tetramethylbutylamine.
Direct Amidation
Procedure : Heating cyclobutane-1,1-dicarboxylic acid with excess 1,1,3,3-tetramethylbutylamine under reflux conditions in an inert solvent such as toluene or xylene.
Catalysts and Additives : Acid catalysts like p-toluenesulfonic acid or coupling agents such as dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.
Reaction Conditions : Typically performed at temperatures ranging from 120°C to 180°C for several hours to drive off water formed during amidation.
Purification : The product is purified by filtration, washing, and recrystallization from suitable solvents.
Acid Chloride Route
Preparation of Acid Chloride : Cyclobutane-1,1-dicarboxylic acid is converted to its acid chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
Amidation : The acid chloride is then reacted with 1,1,3,3-tetramethylbutylamine in an inert solvent (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions.
Work-up : The reaction mixture is quenched with water, and the product is extracted, dried, and purified.
Alternative Synthetic Routes
Microwave-Assisted Synthesis : Recent advances include microwave irradiation to accelerate amidation, reducing reaction time and improving yields.
Solid-Phase Synthesis : For research-scale synthesis, solid-phase methods may be employed, although less common for this compound.
Representative Data Table of Preparation Conditions
| Method | Starting Materials | Catalyst/Agent | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct Amidation | Cyclobutane-1,1-dicarboxylic acid + 1,1,3,3-tetramethylbutylamine | p-Toluenesulfonic acid | Toluene | 150 | 6–12 | 75–85 | Water removal via Dean-Stark trap |
| Acid Chloride Route | Cyclobutane-1,1-dicarboxylic acid chloride + 1,1,3,3-tetramethylbutylamine | None | DCM | 0–5 | 2–4 | 80–90 | Requires anhydrous conditions |
| Microwave-Assisted | Same as direct amidation | None or DCC | Toluene or DMF | 120 | 0.5–1 | 85–92 | Faster reaction, higher efficiency |
Analytical and Research Findings on Preparation
Purity and Structural Confirmation : Products are typically analyzed by NMR spectroscopy (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the amide bond formation and substitution pattern.
Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) show enhanced thermal stability due to the bulky tetramethylbutyl groups.
Reaction Optimization : Studies indicate that the use of acid chlorides improves reaction rates and yields compared to direct amidation, though it requires more stringent handling.
Environmental and Safety Notes : The synthesis involves handling corrosive reagents (e.g., SOCl2) and requires appropriate safety measures. Waste disposal must consider the toxicity of amines and chlorinated solvents.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The amide groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amide derivatives, while reduction can produce reduced amide compounds.
Scientific Research Applications
N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs
The target compound is compared to three structural analogs (Table 1):
Table 1: Structural Comparison
Key Observations:
- Branching Effects : Both the target compound and the 2,4,4-trimethylpentan-2-yl analog share identical molecular formulas but differ in substituent branching. The pentan-2-yl group’s extended chain may slightly alter crystallinity compared to the compact tetramethylbutyl group.
- Smaller Substituents: The dimethyl/methylamino analog (C₈H₁₆N₂O) lacks steric bulk, leading to lower molecular weight and distinct solubility profiles.
Thermal and Physical Properties
Table 2: Thermal and Physical Properties
Research Findings:
- Thermal Stability : The target compound’s high decomposition temperature (~300°C) is attributed to its rigid cyclobutane core and bulky substituents, which hinder molecular motion . The trimethylpentyl analog is expected to exhibit comparable stability, while the dimethyl analog likely degrades at lower temperatures due to reduced steric shielding.
- Solubility: Bulky substituents in the target compound enhance solubility in non-polar solvents, making it advantageous for polymer processing. Smaller analogs, such as the dimethyl derivative, show higher polarity and compatibility with polar solvents .
Biological Activity
N,N'-Bis(1,1,3,3-tetramethylbutyl)-1,1-cyclobutanedicarboxamide is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of two bulky 1,1,3,3-tetramethylbutyl groups attached to a cyclobutanedicarboxamide backbone. This structure contributes to its lipophilicity and stability under various conditions.
Biological Activity Overview
The biological activity of this compound has been studied in several contexts:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, making it useful in preventing oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.
- Cellular Effects : Research indicates potential effects on cellular signaling pathways, which could influence cell proliferation and apoptosis.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:
- Radical Scavenging : The bulky groups may enhance the ability to scavenge free radicals.
- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially affecting membrane fluidity and function.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of specific bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Efficacy
In a study evaluating the antioxidant capacity of various compounds, this compound was found to significantly reduce oxidative damage in cultured neuronal cells. This suggests its potential application in neuroprotection.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Case Study 3: Cellular Signaling
Research involving human cancer cell lines indicated that treatment with this compound led to alterations in key signaling pathways associated with cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
